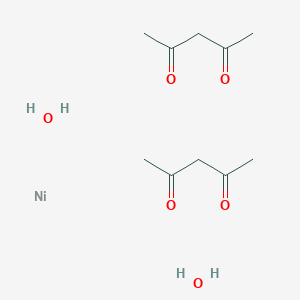
3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid
Vue d'ensemble
Description
3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is a trihydroxy-5β-cholanic acid that is 5β-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12 . It is a human metabolite and has a role in biological processes .
Molecular Structure Analysis
The molecular formula of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is C24H40O5 . Its InChI isInChI=1S/C24H40O5/c1- 13 (4- 7- 21 (28) 29) 16- 5- 6- 17- 22- 18 (12- 20 (27) 24 (16,17) 3) 23 (2) 9- 8- 15 (25) 10- 14 (23) 11- 19 (22) 26/h13- 20,22,25- 27H,4- 12H2,1- 3H3, (H,28,29) /t13- ,14+,15+,16- ,17+,18+,19- ,20+,22+,23+,24- /m1/s1 . Physical And Chemical Properties Analysis
The average mass of 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid is 408.572 Da and its mono-isotopic mass is 408.28757 Da .Applications De Recherche Scientifique
Synthesis and Identification
- The compound has been synthesized and identified in various studies, contributing to our understanding of bile acid metabolism and structure. For instance, Shalon and Elliott (1976) synthesized a related bile acid to aid in the identification of trihydroxy acidic metabolites derived from beta-sitosterol, which helps in understanding bile acid structures and their derivatives (Shalon & Elliott, 1976).
Role in Bile Acid Biosynthesis
- Bile acid treatment effects and bile acid biosynthesis pathways have been evaluated in specific medical conditions. Yamato et al. (2001) discussed the effects of bile acid treatment in a patient with 3beta-hydroxy-delta5-C27-steroid dehydrogenase deficiency, providing insights into the biosynthesis pathway of bile acids (Yamato et al., 2001).
Crystal Structure Analysis
- Studies like Bertolasi et al. (2005) have reported the crystal structures of oxo-cholic acids, including variants of the compound , which is significant for understanding the molecular structure and properties of these bile acids (Bertolasi et al., 2005).
Role in Disease and Treatment
- The compound has been investigated for its role in various diseases and as a treatment option. For example, Kurosawa et al. (2001) synthesized variants of this compound for studying beta-oxidation in bile acid biosynthesis, which is important for understanding metabolic diseases (Kurosawa et al., 2001).
Metabolism and Excretion Studies
- Research has explored how this compound is metabolized and excreted, providing insights into human physiology and potential therapeutic uses. Summerfield, Billing, and Shackleton (1976) identified the compound in human urine and plasma during a study of bile acid excretion in cholestasis, offering information on human metabolism and potential diagnostic markers (Summerfield, Billing, & Shackleton, 1976).
Evolutionary and Comparative Studies
- Studies have also looked at this compound in various species, contributing to our understanding of evolutionary biology. Haslewood (1971) investigated the bile of germ-free domestic fowl and pigs, including compounds similar to 3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic acid, to understand the evolution of bile acids (Haslewood, 1971).
Propriétés
IUPAC Name |
(4R)-4-[(3S,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-OJGXVJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229501 | |
| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,7a,12a-Trihydroxy-5a-Cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3beta,7alpha,12alpha-Trihydroxy-5alpha-cholan-24-oic Acid | |
CAS RN |
15073-87-7 | |
| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15073-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,5α,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3b,7a,12a-Trihydroxy-5a-Cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000376 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![3-amino-6-methyl-N-(4-methyl-1-piperazinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)


![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)

![Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid](/img/structure/B227718.png)
